molecular formula C15H16FNO2S B4423082 N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide

N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B4423082
M. Wt: 293.4 g/mol
InChI Key: MOEGXWOBOPVVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide, also known as FBS, is a sulfonamide compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. FBS is an important tool in cell biology, biochemistry, and pharmacology research due to its ability to inhibit the activity of enzymes that require free sulfhydryl groups.

Mechanism of Action

N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide inhibits the activity of enzymes that require free sulfhydryl groups by reacting with the thiol group of cysteine residues in the active site of the enzyme. This reaction forms a covalent bond between this compound and the enzyme, thereby inhibiting its activity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of PTPs by this compound has been shown to increase the phosphorylation of proteins involved in cellular signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Inhibition of cysteine proteases by this compound has been shown to block the degradation of proteins, leading to an accumulation of protein aggregates in cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide in lab experiments include its high potency and selectivity for enzymes that require free sulfhydryl groups, its ability to form a covalent bond with the enzyme, and its solubility in organic solvents. The limitations of using this compound in lab experiments include its potential toxicity to cells and its irreversible inhibition of enzymes.

Future Directions

There are several future directions for the use of N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide in scientific research. One direction is the development of this compound analogs that have improved potency and selectivity for specific enzymes. Another direction is the use of this compound in the development of therapeutic agents for the treatment of diseases that involve the dysregulation of cellular signaling pathways or the accumulation of protein aggregates. Finally, the use of this compound in the study of protein-protein interactions and the development of protein-based therapeutics is an area of active research.

Scientific Research Applications

N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide is widely used in scientific research as an inhibitor of enzymes that require free sulfhydryl groups, such as protein tyrosine phosphatases (PTPs) and cysteine proteases. PTPs are important regulators of cellular signaling pathways and are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Cysteine proteases are involved in the degradation of proteins and are important targets for the development of therapeutic agents.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-11-3-4-12(2)15(9-11)20(18,19)17-10-13-5-7-14(16)8-6-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEGXWOBOPVVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.